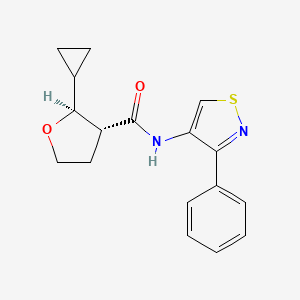
(2S,3R)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its ability to interact with certain biological targets, making it a promising candidate for drug development. In
作用机制
The mechanism of action of ((2S,3R)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide involves its ability to interact with specific biological targets. This compound has been shown to bind to certain enzymes and receptors, which can modulate their activity and lead to various physiological effects. For example, (this compound)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to potential anti-cancer effects.
Biochemical and physiological effects:
(this compound)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to potential anti-cancer effects. It has also been shown to have anti-inflammatory effects and potential neuroprotective effects.
实验室实验的优点和局限性
One advantage of using ((2S,3R)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide in lab experiments is its ability to interact with specific biological targets, which can lead to a range of physiological effects. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in different experimental settings.
未来方向
There are several future directions for the study of ((2S,3R)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to better understand its mechanism of action, which can help to optimize its use in different experimental settings. Additionally, there is potential for the development of new derivatives of (this compound)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide, which can have improved efficacy and specificity for certain biological targets.
合成方法
The synthesis of ((2S,3R)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide involves several steps. The first step is the preparation of the oxolane ring, which is achieved through a reaction between cyclopropane and ethylene oxide. The second step involves the addition of the thiazole ring to the oxolane ring, which is achieved through a reaction between the oxolane ring and 3-phenyl-1,2-thiazole-4-carboxylic acid. The final step is the addition of the carboxamide group, which is achieved through a reaction between the thiazole ring and an amine.
科学研究应用
((2S,3R)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide has been studied for its potential applications in the field of medicine. Specifically, it has been studied for its ability to interact with certain biological targets, such as enzymes and receptors, which are involved in various physiological processes. This compound has been shown to have potential therapeutic benefits for a range of diseases, including cancer, inflammation, and neurodegenerative disorders.
属性
IUPAC Name |
(2S,3R)-2-cyclopropyl-N-(3-phenyl-1,2-thiazol-4-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-17(13-8-9-21-16(13)12-6-7-12)18-14-10-22-19-15(14)11-4-2-1-3-5-11/h1-5,10,12-13,16H,6-9H2,(H,18,20)/t13-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYOMFUVEKNZMA-CJNGLKHVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCO2)C(=O)NC3=CSN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)NC2=CSN=C2C3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1S,3R)-3-[(4-methoxy-2,3-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353204.png)
![2-[(1S,3R)-3-[(4-fluoro-3,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353219.png)
![2-[(1S,3R)-3-[(2,4,5-trimethylthiophen-3-yl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353226.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-fluoro-1-benzofuran-2-sulfonamide](/img/structure/B7353228.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-1-benzothiophene-2-sulfonamide](/img/structure/B7353235.png)
![4-[[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]sulfamoyl]-N,N,3-trimethylfuran-2-carboxamide](/img/structure/B7353240.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-chloro-5-(methoxymethyl)benzenesulfonamide](/img/structure/B7353247.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide](/img/structure/B7353252.png)
![3-[[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]sulfamoyl]-N-cyclopropylbenzamide](/img/structure/B7353254.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methylthiophene-2-sulfonamide](/img/structure/B7353283.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide](/img/structure/B7353287.png)
![(3R,4R)-4-[benzyl(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ylmethyl)amino]pyrrolidin-3-ol](/img/structure/B7353299.png)
![(2S,3R)-2-cyclopropyl-N-[5-methyl-2-(6-methylpyridazin-3-yl)pyrazol-3-yl]oxolane-3-carboxamide](/img/structure/B7353301.png)
![(1R,2R)-2-[(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7353311.png)